molecular formula C9H16O5 B1673970 Hydroxy-PEG3-acrylate CAS No. 16695-45-7

Hydroxy-PEG3-acrylate

Cat. No.: B1673970
CAS No.: 16695-45-7
M. Wt: 204.22 g/mol
InChI Key: VETIYACESIPJSO-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-acrylate: is an organic compound with the molecular formula C11H20O6 . It is a clear, mild liquid that is polar, hydrophilic, and has low volatility . This compound is commonly used in the synthesis of polymers and resins due to its unique chemical properties.

Mechanism of Action

Target of Action

Hydroxy-PEG3-acrylate, also known as 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate or Triethylene glycol monoacrylate, is a PEG-based linker for PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that target proteins for degradation . The primary targets of this compound are the proteins that are intended to be degraded .

Mode of Action

This compound acts as a linker in PROTAC molecules, joining two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By binding these two ligands, this compound enables the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By facilitating the formation of PROTAC molecules, this compound allows for the selective degradation of specific target proteins .

Pharmacokinetics

PEGylation can increase solubility, reduce immunogenicity, and enhance stability, thereby improving bioavailability .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific function of the degraded protein .

Action Environment

The action of this compound, like other PEG-based compounds, can be influenced by various environmental factors. For instance, the hydrophilic nature of PEG allows for increased solubility in aqueous environments . Furthermore, the flexibility of PEG allows for surface treatment or bioconjugation without steric hindrance . These properties can influence the action, efficacy, and stability of this compound in different environments .

Biochemical Analysis

Biochemical Properties

Hydroxy-PEG3-acrylate is a PEG-based linker that joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The linker interacts with E3 ubiquitin ligase and the target protein, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

This compound, as a part of PROTACs, has significant effects on various types of cells. It influences cell function by enabling selective protein degradation . This process can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, PEG-based hydrogels have been used in regenerative engineering applications due to their ability to encapsulate cells, control the presentation of bioactive ligands, and manipulate the mechanical properties of the hydrogels .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. It joins two essential ligands, one being a ligand for an E3 ubiquitin ligase and the other for the target protein . This enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Dosage Effects in Animal Models

Studies on PEG3, a related compound, have shown that variable gene dosages can significantly affect the expression levels of certain genes, suggesting that dosage could also be a significant factor for this compound .

Metabolic Pathways

This compound, as a part of PROTACs, is involved in the ubiquitin-proteasome system within cells This system is a crucial metabolic pathway for protein degradation

Transport and Distribution

This compound, as a PEG-based linker, is highly hydrophilic . This property allows it to be easily transported and distributed within cells and tissues. It can interact with various biomolecules, enhancing their water solubility and reducing aggregation .

Subcellular Localization

Given its role as a linker in PROTACs, it is likely to be found wherever PROTACs exert their function, which is within the ubiquitin-proteasome system in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG3-acrylate typically involves the reaction of acrylic acid with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. The reaction is catalyzed by an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 2-(2-Ethoxyethoxy)ethyl acrylate
  • 2-(2-Methoxyethoxy)ethyl acrylate
  • 2-(2-Hydroxyethoxy)ethyl acrylate

Comparison: Hydroxy-PEG3-acrylate is unique due to its three ethoxy groups, which provide higher polarity and hydrophilicity compared to similar compounds . This makes it particularly suitable for applications requiring high solubility and reactivity. Other similar compounds, such as 2-(2-Ethoxyethoxy)ethyl acrylate, have fewer ethoxy groups, resulting in lower polarity and different application profiles .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h2,10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETIYACESIPJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168208
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16695-45-7
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16695-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylene glycol monoacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIETHYLENE GLYCOL MONOACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O530A23BH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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